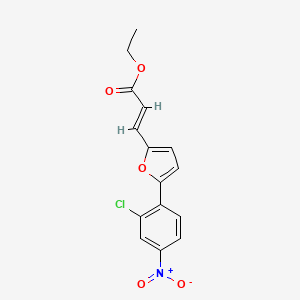

Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3-(5-(2-chloro-4-nitrophényl)furan-2-yl)acrylate d'éthyle est un composé organique appartenant à la classe des dérivés du furane. Il est caractérisé par la présence d'un cycle furane substitué par un groupe 2-chloro-4-nitrophényle et une partie acrylate d'éthyle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-(5-(2-chloro-4-nitrophényl)furan-2-yl)acrylate d'éthyle implique généralement les étapes suivantes :

Formation du cycle furane : Le cycle furane peut être synthétisé par cyclisation de précurseurs appropriés en conditions acides ou basiques.

Introduction du groupe 2-chloro-4-nitrophényle : Cette étape implique la nitration et la chloration d'un précurseur aromatique approprié, suivie d'un couplage avec le cycle furane.

Estérification : L'étape finale implique l'estérification du dérivé du furane avec l'acrylate d'éthyle en conditions acides ou basiques pour obtenir le composé souhaité.

Méthodes de production industrielle

La production industrielle du 3-(5-(2-chloro-4-nitrophényl)furan-2-yl)acrylate d'éthyle peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend généralement l'utilisation de réacteurs à écoulement continu, de catalyseurs efficaces et de techniques de purification telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-(5-(2-chloro-4-nitrophényl)furan-2-yl)acrylate d'éthyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés du furane correspondants avec différents groupes fonctionnels.

Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amino, conduisant à la formation de dérivés aminés.

Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, pour former de nouveaux dérivés.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Les agents réducteurs tels que le dihydrogène (H₂) avec un catalyseur au palladium (Pd/C) ou le borohydrure de sodium (NaBH₄) sont couramment utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'azoture de sodium (NaN₃) ou la thiourée (NH₂CSNH₂).

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du furane substitués, des amines et d'autres composés fonctionnalisés, en fonction des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le 3-(5-(2-chloro-4-nitrophényl)furan-2-yl)acrylate d'éthyle a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme élément de construction pour la synthèse de molécules organiques plus complexes et comme réactif dans diverses transformations organiques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : La recherche est en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique pour le développement de nouveaux médicaments.

Industrie : Il est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.

Mécanisme d'action

Le mécanisme d'action du 3-(5-(2-chloro-4-nitrophényl)furan-2-yl)acrylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui peuvent interagir avec les composants cellulaires, conduisant à divers effets biologiques. Le cycle furane et ses substituants peuvent également interagir avec les enzymes et les récepteurs, modulant leur activité et conduisant aux effets biologiques observés.

Applications De Recherche Scientifique

Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring and its substituents can also interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Le 3-(5-(2-chloro-4-nitrophényl)furan-2-yl)acrylate d'éthyle peut être comparé à d'autres composés similaires, tels que :

3-(5-(2-chloro-5-nitrophényl)furan-2-yl)acrylate d'éthyle : Ce composé a une structure similaire mais avec une position différente du groupe nitro.

5-(2-chloro-4-nitrophényl)furan-2-carboxylate de méthyle : Ce composé a un groupe carboxylate au lieu d'un groupe acrylate.

2-(4-chloro-3-méthylphénoxy)-N’-(5-(aryl substitué)-furan-2-yl)méthylidène-acétohydrazides : Ces composés ont différents substituants sur le cycle furane et sont utilisés pour différentes applications.

Le caractère unique du 3-(5-(2-chloro-4-nitrophényl)furan-2-yl)acrylate d'éthyle réside dans son motif de substitution spécifique et la présence des deux groupes nitro et chloro, qui confèrent des propriétés chimiques et biologiques distinctes.

Activité Biologique

Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate is a complex organic compound characterized by its unique structural features, including a furan ring and a phenyl group with chloro and nitro substituents. This compound, with the molecular formula C15H12ClNO5 and a molecular weight of 321.71 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

The compound features:

- A furan ring : Contributing to its reactivity and biological properties.

- A 2-chloro-4-nitrophenyl group : Enhancing its potential for antimicrobial activity.

- An ethyl acrylate moiety : Implicating its role in various chemical reactions.

Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate | Similar furan structure but different substitution pattern | Lacks the 4-chloro substituent |

| Ethyl 3-(furan-2-yl)propionate | Simpler structure without chloro or nitro groups | Different chemical and biological properties |

The presence of both chloro and nitro groups on the phenyl ring significantly influences the reactivity and potential applications of this compound compared to other similar compounds .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of bacteria, including Staphylococcus aureus and Escherichia coli.

Key Findings:

- MIC Values : Ranged from 0.22 to 0.25 μg/mL for the most active derivatives.

- MBC Values : Indicated strong bactericidal activity.

- Biofilm Formation Inhibition : Showed significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's anticancer properties have also been explored. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines.

Research Highlights:

- IC50 Values : Indicate low cytotoxicity with values greater than 60 μM, suggesting a favorable safety profile.

- Mechanism of Action : Involves inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus epidermidis. The results demonstrated a significant reduction in bacterial viability, with an observed synergistic effect when combined with standard antibiotics.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects of this compound involved treating human breast cancer cells (MCF-7). The study reported a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent in cancer treatment.

Propriétés

Formule moléculaire |

C15H12ClNO5 |

|---|---|

Poids moléculaire |

321.71 g/mol |

Nom IUPAC |

ethyl (E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)12-6-3-10(17(19)20)9-13(12)16/h3-9H,2H2,1H3/b8-5+ |

Clé InChI |

GFZQTVOPIFILOO-VMPITWQZSA-N |

SMILES isomérique |

CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

SMILES canonique |

CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.